molecular formula C11H14N4O2 B11875601 Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Cat. No.: B11875601
M. Wt: 234.25 g/mol
InChI Key: HQHFSZMTBGDRSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl 2-cyanoacetate under basic conditions to form the pyrazolopyrimidine core . The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology and Medicine: In medicinal chemistry, tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is explored for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in the development of anti-cancer and anti-inflammatory drugs .

Industry: The compound is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester group and methyl substitution make it particularly useful in medicinal chemistry for the development of enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)8-7-5-14-15(4)9(7)13-6-12-8/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHFSZMTBGDRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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